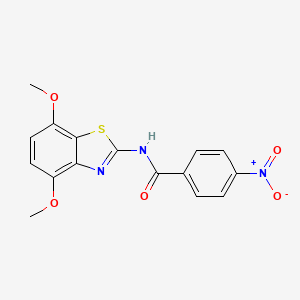

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

DMNB is a synthetic compound that was first synthesized in 1960 by J. W. Cook and J. R. Johnson. It is a yellow crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). DMNB has been used in various scientific research studies due to its unique properties, including its ability to interact with proteins and enzymes.

Aplicaciones Científicas De Investigación

Electrochemical Behaviors and Determinations

The electrochemical behaviors of compounds structurally related to N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide, such as N-(2-benzylbenzoxazol-5-yl)4-nitrobenzamide, have been investigated through various techniques. These studies have shown that these compounds can be quantitatively determined rapidly and sensitively using differential pulse voltammetry (DPV) and square wave voltammetry (SWV), highlighting their potential for precise electrochemical analysis (Zeybek et al., 2009).

Synthesis of Quinazolino-1,3-benzothiazine Derivatives

Research into the synthesis of quinazolino-1,3-benzothiazine derivatives from N-(3,4-dimethoxyphenylthiomethyl)-2-nitrobenzamide derivatives has led to the creation of new heterocyclic ring systems. These compounds, upon further reactions, yield structures that could have significant biological activities, suggesting their utility in developing novel therapeutic agents (Szabo et al., 1992).

Hypoxia-selective Antitumor Agents

Studies on regioisomers of hypoxia-selective cytotoxins related to the chemical class of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide have demonstrated that these compounds exhibit varying degrees of cytotoxicity under hypoxic conditions. This research provides insight into the structural features that contribute to the selectivity and potency of these agents, suggesting their potential application in cancer therapy (Palmer et al., 1996).

Crystal Engineering with Hydrogen and Halogen Bonds

Investigations into crystal engineering utilizing hydrogen and halogen bonds have included studies on compounds like 4-nitrobenzamide, which share structural motifs with N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide. These studies highlight the potential for designing novel crystal structures through the manipulation of specific intermolecular interactions, paving the way for advanced material sciences applications (Saha et al., 2005).

Antibacterial Activity

Research into the antibacterial activity of benzothiazole derivatives, including those substituted with nitro groups, against various pathogens, such as Streptococcus pyogenes and Pseudomonas aeruginosa, has shown promising results. These studies underscore the therapeutic potential of these compounds in addressing antibiotic resistance, a growing concern in public health (Gupta, 2018).

Propiedades

IUPAC Name |

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O5S/c1-23-11-7-8-12(24-2)14-13(11)17-16(25-14)18-15(20)9-3-5-10(6-4-9)19(21)22/h3-8H,1-2H3,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWKASAWIEGLUHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-(2-((2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)amino)-2-oxoacetamido)benzoate](/img/structure/B2731576.png)

![(5-Methyl-6-oxabicyclo[3.2.1]octan-1-yl)methanesulfonyl chloride](/img/structure/B2731588.png)

![2-(4-methylphenyl)-4H-thieno[3,2-d][1,3]oxazin-4-one](/img/structure/B2731589.png)

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide](/img/structure/B2731591.png)